Bienvenue dans la boutique en ligne BenchChem!

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Procure CAS 425373-61-1 as a structurally precise, negative-control scaffold for YAP1/TAZ inhibitor studies or kinase hinge-binder libraries. Its dual 3,5-dimethylpyrazole-sulfonyl groups confer a LogP of ~2.55 and TPSA of ~162.79 Ų—starkly different from the piperidine analog (LogP 5.28). This ensures solubility and peripheral restriction that lipophilic analogs cannot match. Ideal for controlled heterocycle-variation library builds. Confirm target specificity without scaffold artifacts.

Molecular Formula C23H20N4O5S2
Molecular Weight 496.56
CAS No. 425373-61-1
Cat. No. B2823237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one
CAS425373-61-1
Molecular FormulaC23H20N4O5S2
Molecular Weight496.56
Structural Identifiers
SMILESCC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5C(=CC(=N5)C)C)C
InChIInChI=1S/C23H20N4O5S2/c1-13-9-15(3)26(24-13)33(29,30)17-5-7-19-20-8-6-18(12-22(20)23(28)21(19)11-17)34(31,32)27-16(4)10-14(2)25-27/h5-12H,1-4H3
InChIKeyRTHNMGDWHHYXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one (CAS 425373-61-1): Core Properties for Research Procurement


The compound 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one (CAS 425373-61-1) is a symmetrical bis-sulfonamide from the 9H-fluoren-9-one class. Its structure features a central fluorenone core substituted at the 2 and 7 positions with 3,5-dimethylpyrazole-1-sulfonyl groups . With a molecular weight of 496.56 g/mol and a molecular formula of C23H20N4O5S2, it serves as a rigid, bipolar scaffold in medicinal chemistry libraries. Its predicted physicochemical profile, including a LogP of approximately 2.55 and a topological polar surface area (TPSA) of 162.79 Ų, distinguishes it from other commonly researched 2,7-bis-sulfonyl fluorenone analogs .

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one: Limitations of Analog Interchange


Within the 2,7-bis-sulfonyl-fluorenone family, functional activity is not preserved by the core scaffold alone; the terminal heterocyclic group is a critical determinant of both physicochemical and biological behavior. Replacing the aromatic 3,5-dimethylpyrazole group of CAS 425373-61-1 with a saturated piperidine or morpholine ring, as seen in common analogs like 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one (CAS 210411-42-0), results in a dramatic increase in lipophilicity (LogP shift from ~2.55 to ~5.28) and a substantial decrease in polar surface area (from ~162.79 to ~108.59 Ų) . Such changes fundamentally alter membrane permeability, solubility, and off-target binding profiles, making generic substitution scientifically unsound without explicit comparative data .

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one: Quantifiable Differentiation vs. Piperidine-Sulfonyl Analogs


Reduced Lipophilicity (LogP) Compared to 2,7-Bis(piperidin-1-ylsulfonyl) Analog

The target compound exhibits significantly lower predicted lipophilicity compared to its saturated piperidine analog. The calculated LogP for 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is 2.55, whereas the LogP for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one (CAS 210411-42-0) is 5.28 . This 2.73 log unit difference indicates the target compound is substantially less lipophilic, placing it within more favorable drug-like chemical space (LogP < 5) .

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Increased Polar Surface Area (TPSA) vs. Saturated Heterocyclic Analogs

The target compound has a substantially larger topological polar surface area (TPSA) compared to its piperidine-sulfonyl analog, a direct consequence of replacing the two six-membered saturated rings with aromatic five-membered pyrazoles. The predicted TPSA for 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is 162.79 Ų, while that of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one is 108.59 Ų . This 54.2 Ų increase provides a quantifiable basis for differentiation in permeability predictions.

Molecular Topology Bioavailability Blood-Brain Barrier Permeability

Heteroaromatic Hydrogen Bond Acceptor Capacity vs. Piperidine-Sulfonyl and Oxime Analogs

The target compound is a fluoren-9-one derivative containing no oxime group and two 3,5-dimethylpyrazole groups, resulting in 9 hydrogen bond acceptors and 0 hydrogen bond donors. The closely related and biologically active analog CA3 (CIL56, CAS 300802-28-2) is a fluoren-9-one oxime with piperidine-sulfonyl groups, possessing 6 acceptors and 1 donor . The 3,5-dimethylpyrazole groups provide additional heteroaromatic nitrogen atoms capable of coordinating metal ions or engaging in specific hydrogen bond interactions with kinase hinge regions, a mode of action unavailable to saturated piperidine rings .

Molecular Recognition Target Engagement Kinase Inhibition

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one: High-Value Research and Procurement Scenarios


Chemical Probe in Kinase or Metalloenzyme Drug Discovery Programs

Procure this compound as a structurally novel starting point for targets requiring a planar, hydrogen-bond-rich ligand. The dual 3,5-dimethylpyrazole groups are known metal-chelating motifs and kinase hinge-binders, offering a pathway to target engagement where the more lipophilic piperidine-sulfonyl analog (LogP 5.28) would fail solubility and selectivity criteria . Its high TPSA (162.79 Ų) further suggests a pharmacokinetic profile favoring peripheral restriction, a desirable trait for certain oncology or anti-infective targets .

Negative Control or Specificity Panel Component for YAP1/TAZ Inhibitor Studies

Researchers using the potent YAP1 inhibitor CA3 (CIL56, a fluorenone oxime with piperidine-sulfonyl groups) require a structurally matched negative control. 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one, with its pyrazole-for-piperidine substitution and ketone-for-oxime modification, is expected to be inactive on the YAP1/TAZ transcriptional axis. This makes it a critical procurement item for establishing target specificity and ruling out scaffold-based artifacts in Hippo pathway studies .

Fragment-Based or Structure-Activity Relationship (SAR) Library Expansion

Build a focused library to explore the divergent bioactivity driven by heterocycle variation on the 2,7-bis-sulfonyl-fluorenone core. Quantifiable property differences (LogP 2.55 vs. 5.28; TPSA 162.79 vs. 108.59 Ų) between this pyrazole compound and the corresponding piperidine compound provide a controlled test set for studying how lipophilicity and polar surface area modulate cellular permeability and target selectivity within a rigid scaffold .

Quote Request

Request a Quote for 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.